![molecular formula C24H24N2O4 B3623109 2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B3623109.png)
2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE
Overview
Description
2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The mixture is kept cold and frequently shaken for about four hours. After 20 hours, the product is precipitated, removed by suction, and dried at 50-100°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial equipment to handle larger quantities and ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the amide groups, potentially converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The exact mechanism of action for 2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in inflammatory pathways. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzamide: Known for its analgesic properties.
3-ethoxy-N-[2-(methylthio)phenyl]benzamide: Explored for its potential as a ligand in metal complexes.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide: A potent activator of the p300 histone acetyltransferase enzyme.
Uniqueness
2-ETHOXY-N-[3-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE stands out due to its dual ethoxy groups, which may enhance its solubility and reactivity compared to other benzamides. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)23(27)25-17-10-9-11-18(16-17)26-24(28)20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYAPSDAGKBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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